molecular formula C43H64O5 B10815302 1,3-Dieicosapentaenoyl-rac-glycerol

1,3-Dieicosapentaenoyl-rac-glycerol

Cat. No. B10815302
M. Wt: 661.0 g/mol
InChI Key: PPNVTEYOCWQZTH-UXFZXDBVSA-N
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Description

1,3-Dieicosapentaenoyl glycerol (CAS Number: 140670-41-3) is a diacylglycerol that contains eicosapentaenoic acid (EPA) at the sn-1 and sn-3 positions . EPA is a long-chain polyunsaturated fatty acid found in fish oil and algae. This compound plays a crucial role in various biological processes due to its unique structure and properties.

Preparation Methods

Synthetic Routes:: 1,3-Dieicosapentaenoyl glycerol can be synthesized through chemical reactions involving glycerol and EPA. The specific synthetic routes may vary, but they generally involve esterification of EPA with glycerol. Detailed reaction conditions and catalysts are available in the literature.

Industrial Production:: While industrial-scale production methods for this compound are not widely documented, research laboratories often synthesize it for scientific investigations.

Chemical Reactions Analysis

1,3-Dieicosapentaenoyl glycerol can undergo various reactions:

    Esterification: Formation of the ester bond between EPA and glycerol.

    Hydrolysis: Cleavage of the ester bond to regenerate glycerol and EPA.

    Oxidation/Reduction: EPA’s unsaturated bonds make it susceptible to oxidation or reduction reactions.

    Enzymatic Modifications: Enzymes can modify the compound, affecting its biological activity.

Common reagents and conditions depend on the specific reaction type and purpose. Major products include the modified glycerol derivatives and EPA metabolites.

Scientific Research Applications

1,3-Dieicosapentaenoyl glycerol has diverse applications:

    Biological Research: Studying its effects on cell membranes, lipid metabolism, and inflammation.

    Medicine: Investigating its potential as an anti-inflammatory agent, cardiovascular protector, and neuroprotectant.

    Nutraceuticals: Incorporating it into dietary supplements for health benefits.

Mechanism of Action

The compound’s mechanism of action involves:

    Cell Membrane Modulation: Incorporation into cell membranes affects their fluidity and function.

    Anti-Inflammatory Effects: EPA reduces inflammation by influencing signaling pathways.

    Metabolic Regulation: EPA impacts lipid metabolism and gene expression.

Comparison with Similar Compounds

1,3-Dieicosapentaenoyl glycerol stands out due to its unique combination of EPA and glycerol. Similar compounds include other diacylglycerols, but none precisely match its structure.

properties

Molecular Formula

C43H64O5

Molecular Weight

661.0 g/mol

IUPAC Name

[2-hydroxy-3-[(2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaenoyl]oxypropyl] (2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaenoate

InChI

InChI=1S/C43H64O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-42(45)47-39-41(44)40-48-43(46)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h19-38,41,44H,3-18,39-40H2,1-2H3/b21-19+,22-20+,25-23+,26-24+,29-27+,30-28+,33-31+,34-32+,37-35+,38-36+

InChI Key

PPNVTEYOCWQZTH-UXFZXDBVSA-N

Isomeric SMILES

CCCCCCCCC/C=C/C=C/C=C/C=C/C=C/C(=O)OCC(O)COC(=O)/C=C/C=C/C=C/C=C/C=C/CCCCCCCCC

Canonical SMILES

CCCCCCCCCC=CC=CC=CC=CC=CC(=O)OCC(COC(=O)C=CC=CC=CC=CC=CCCCCCCCCC)O

Origin of Product

United States

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